![molecular formula C8H8BrN3O B13050114 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine](/img/structure/B13050114.png)
2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is C8H8BrN3O, and it has a molecular weight of 242.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yield.
Temperature: Elevated temperatures are used to facilitate the reaction.
Reaction time: The reaction is relatively fast, often completed within minutes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: These reactions can modify the functional groups on the imidazo[1,2-A]pyridine ring.
Cyclization reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,2-A]pyridine scaffold .
Scientific Research Applications
2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine has a wide range of applications in scientific research, including:
Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Biological research: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Material science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-methoxyimidazo[1,2-A]pyridine: Similar in structure but with different substituents.
6-Bromoimidazo[1,2-A]pyridin-2-amine: Another closely related compound with variations in the functional groups.
Uniqueness
2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-bromo-6-methoxyimidazo[1,2-a]pyridin-7-amine |
InChI |
InChI=1S/C8H8BrN3O/c1-13-6-3-12-4-7(9)11-8(12)2-5(6)10/h2-4H,10H2,1H3 |
InChI Key |
OIXIMQJIJIBQAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


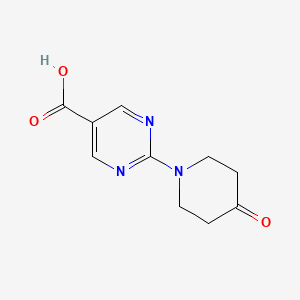
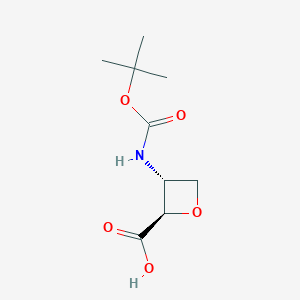

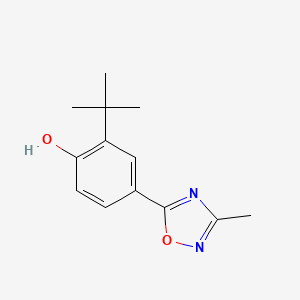
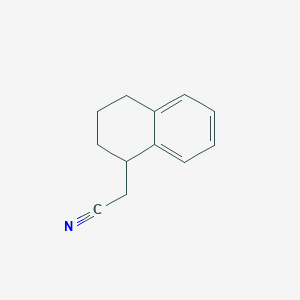
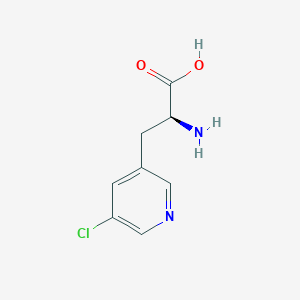





![(3-([(Methylthio)carbonyl]amino)-1-adamantyl)aceticacid](/img/structure/B13050108.png)


